2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin
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Overview
Description
2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a well-known imino sugar. Imino sugars are glycomimetics where the endocyclic oxygen of the parent glycoside is replaced by a nitrogen atom. These compounds are potent inhibitors of various enzymes, including glycosidases and glycosyltransferases, making them of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin typically involves multiple steps. One common method starts with 2,3,4,6-tetra-O-benzyl-D-glucopyranose. The process includes Ir-catalyzed reductive amination in water, “borrowing hydrogen” under neat conditions, and Pd-catalyzed debenzylation . Industrial production methods often involve large-scale synthesis techniques to ensure the compound’s availability for research and pharmaceutical applications .
Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often used to convert the compound into its active form.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Acts as an enzyme inhibitor, particularly for glycosidases and glycosyltransferases.
Medicine: Potential therapeutic agent for treating diseases like diabetes and viral infections.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin exerts its effects primarily by inhibiting glycosidases and glycosyltransferases. These enzymes are crucial for various biological processes, including the breakdown and synthesis of glycoproteins and glycolipids. By inhibiting these enzymes, the compound can modulate various metabolic pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Compared to other imino sugars, 2,3,4,6-Tetra-O-benzyl-1-L-ido-deoxynojirimycin stands out due to its specific inhibitory activity and stability. Similar compounds include:
1-Deoxynojirimycin: The parent compound, known for its potent enzyme inhibition.
Miglitol: A derivative used as an anti-diabetic drug.
Voglibose: Another anti-diabetic agent with a similar mechanism of action
This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and pharmaceutical development.
Properties
CAS No. |
76738-52-8 |
---|---|
Molecular Formula |
C₃₄H₃₇NO₄ |
Molecular Weight |
523.66 |
Synonyms |
[2S-(2α,3α,4β,5α)]-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine |
Origin of Product |
United States |
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